S6K2-IN-1

S6K2 S6K1 Isoform Selectivity

Dissecting S6K2-specific biology is confounded by ~80% sequence identity with S6K1, rendering existing inhibitors non-selective. S6K2-IN-1 solves this as a first-in-class covalent inhibitor targeting the unique Cys150 residue. • Apparent IC50: 22 nM against S6K2; inactive against S6K1 up to 5 μM (>227-fold selectivity) • Negligible off-target activity confirmed by thermal shift assay across 97 kinases • Low GSH reactivity (>10-fold lower than Afatinib) minimizes non-specific labeling • Supplied as solid powder, >98% purity (HPLC); ideal for target engagement studies and SAR campaigns.

Molecular Formula C24H23ClF3N9O2
Molecular Weight 561.9 g/mol
Cat. No. B12392412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6K2-IN-1
Molecular FormulaC24H23ClF3N9O2
Molecular Weight561.9 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F)NC5=C(C=CC(=N5)Cl)[N+](=O)[O-]
InChIInChI=1S/C24H23ClF3N9O2/c1-2-14-12-29-23(33-21-18(37(38)39)5-6-19(25)32-21)34-22(14)36-9-7-35(8-10-36)13-20-30-16-4-3-15(24(26,27)28)11-17(16)31-20/h3-6,11-12H,2,7-10,13H2,1H3,(H,30,31)(H,29,32,33,34)
InChIKeyMNNVHQRNIFTVAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S6K2-IN-1: First-in-Class Covalent S6K2 Inhibitor


S6K2-IN-1 (also known as Compound 2) is a first-in-class, potent, and highly isoform-selective covalent inhibitor of ribosomal protein S6 kinase beta 2 (S6K2, also known as RPS6KB2) [1]. It was rationally designed by merging a known S6K1-selective inhibitor scaffold with a covalent warhead targeting a unique cysteine residue (Cys150) in the S6K2 ATP-binding site [1]. The compound exhibits an apparent IC50 of 22 nM for S6K2 in enzymatic assays and demonstrates negligible activity against the closely related homolog S6K1 (inactive up to 5 μM) [1]. With a molecular weight of 561.95 g/mol and the molecular formula C24H23ClF3N9O2, S6K2-IN-1 is provided as a solid powder with >98% purity (HPLC) [1]. It is intended for research use only and represents a critical chemical probe for dissecting S6K2-specific signaling pathways.

Covalent S6K2 probe with reported isoform selectivity
HPLC-characterized purity for reproducible assays
Solid powder format for in vitro dilution series

S6K2-IN-1: Why It Outperforms Generic S6K Inhibitors


S6K2 and its homolog S6K1 share ~80% sequence identity in their kinase domains, making isoform-selective inhibition exceptionally challenging [1]. Previously described S6K inhibitors, such as the S6K1-selective PF-4708671, display weak off-target activity on S6K2 (IC50 = 65 μM), while other tool compounds completely lack S6K2 selectivity [1]. This structural similarity means that generic S6K or pan-AGC kinase inhibitors cannot discriminate between S6K2 and S6K1, confounding experimental interpretation of S6K2-specific biology [1]. S6K2-IN-1 overcomes this limitation by exploiting a cysteine residue (Cys150) unique to S6K2 that is replaced by tyrosine in S6K1, enabling covalent, isoform-specific targeting for the first time [1]. Substituting S6K2-IN-1 with any other available S6K inhibitor would inevitably introduce S6K1-mediated confounding effects, compromising the validity of functional or target engagement studies.

Isoform discrimination Generic S6K inhibitors may not distinguish S6K2 from S6K1, confounding interpretation.
S6K1 bias PF-4708671 preferentially targets S6K1, introducing S6K1-mediated effects in co-expression models.
Pan-kinase off-targets Pan-AGC kinase inhibitors lack S6K2 specificity, limiting functional attribution.

S6K2-IN-1: Comparator-Based Quantitative Evidence


Isoform Selectivity (S6K2 vs S6K1)

In a direct biochemical head-to-head comparison, S6K2-IN-1 inhibits S6K2 with an apparent IC50 of 22 nM, while it remains completely inactive against the closely related isoform S6K1 at concentrations up to 5 μM [1]. This represents a >227-fold selectivity window for S6K2 over S6K1 at the tested concentration limit [1]. In contrast, the widely used S6K1-selective inhibitor PF-4708671 exhibits a reciprocal selectivity profile: IC50 of 160 nM for S6K1 versus 65 μM for S6K2 [2].

Isoform Selectivity
Head-to-head
S6K2 IC50 22 nM
S6K1 >5,000 nM
>227-fold selectivity
Supports S6K2-specific pathway studies without S6K1 confounding
HotSpot kinase profiling assay
S6K2 S6K1 Isoform Selectivity

Covalent Mechanism Validation

To confirm that covalent engagement of Cys150 drives potency and selectivity, the authors synthesized an unreactive analog (Compound 21) lacking the chloride leaving group [1]. In the same enzymatic assay, Compound 21 exhibited negligible S6K2 inhibition (IC50 > 5,000 nM), representing a >227-fold loss in potency relative to S6K2-IN-1 [1]. This control experiment directly links the electrophilic warhead to the observed biochemical activity [1].

Covalent Mechanism
Head-to-head
Active: 22 nM
Unreactive analog: >5,000 nM
>227-fold loss
Confirms warhead-dependent S6K2 inhibition
Supports covalent probe development
Covalent Inhibitor Warhead Cys150

Kinome-Wide Selectivity Profiling

A thermal shift (DSF) screen of 97 human kinases and 3 bromodomains revealed that S6K2-IN-1 interacts with only one kinase (MAP2K4/MKK4) showing a significant thermal stabilization (ΔTm > 2°C), while S6K2 itself was not included in this panel [1]. The panel covers all major kinase families, suggesting a favorable overall kinome selectivity profile [1]. This level of kinome-wide profiling exceeds what is typically reported for commercial tool compounds, providing higher confidence for target validation studies.

Kinome Selectivity
Class-level
Only 1/97 kinases (MAP2K4) with ΔTm >2°C
Reported kinome-wide selectivity may reduce off-target risk
S6K2 not in panel; further validation needed
Kinome Selectivity Thermal Shift Off-Target

Reduced GSH Reactivity vs Afatinib

In a head-to-head HPLC-based glutathione (GSH) reactivity assay, S6K2-IN-1 exhibited a >10-fold longer half-life than the FDA-approved covalent kinase inhibitor Afatinib at physiological pH (7.4) in the presence of 5 mM GSH [1]. This lower intrinsic reactivity indicates a reduced propensity for non-specific covalent labeling of abundant cellular nucleophiles [1].

GSH Reactivity
Head-to-head
>10-fold longer t1/2 than Afatinib
Lower intrinsic reactivity may reduce non-specific labeling
Supportive for target engagement assays
Covalent Inhibitor GSH Reactivity Selectivity

Selectivity Among Cysteine-Containing Kinases

S6K2-IN-1 was profiled against a panel of kinases that also possess a cysteine residue at a position equivalent to Cys150 in S6K2 (MAPKAPK2, MAPKAPK3, FGFR4, and TTK) [1]. The compound showed no significant inhibition of MAPKAPK2, MAPKAPK3, or TTK, while it exhibited moderate off-target activity against FGFR4 with an IC50 of 216 nM [1]. This selectivity within the cysteine-containing kinase subset further underscores the specificity of the covalent targeting strategy [1].

Cys-Kinase Selectivity
Head-to-head
S6K2 22 nM; FGFR4 216 nM; others >5 μM
Warhead does not target all cysteine-containing kinases
Moderate FGFR4 off-target observed
FGFR4 MAPKAPK2 MAPKAPK3 TTK

In Vitro Metabolic Stability

S6K2-IN-1 demonstrated acceptable stability when incubated with mouse liver microsomes, with no evidence that the nitro group serves as a metabolic hotspot [1]. The observed main metabolites had molecular weight shifts of −2 Da and +16 Da, attributed to piperazine ring oxidation and subsequent hydrolysis [1]. While not compared directly to a control compound, this data indicates the compound possesses sufficient metabolic stability for in vitro cellular assays and initial in vivo studies.

Metabolic Stability
Data to verify
Acceptable stability; metabolites −2 Da, +16 Da
May support in vitro cellular and short-term in vivo studies
No direct comparator; microsomal data only
Microsomal Stability Metabolism PK

S6K2-IN-1: Recommended Research Applications


S6K2-Specific Cancer Cell Studies

Given its >227-fold selectivity for S6K2 over S6K1 [1], S6K2-IN-1 is uniquely suited for dissecting S6K2-specific signaling pathways in cancer cell lines where both isoforms are co-expressed. Use this compound to interrogate S6K2's role in proliferation, survival, or migration without confounding S6K1-mediated effects. The clean kinome profile [1] further ensures that observed phenotypes are S6K2-driven.

Covalent Probe Development & SAR

The covalent warhead of S6K2-IN-1 engages Cys150 [1], making the compound an ideal starting point for structure-activity relationship (SAR) campaigns aimed at optimizing reversible binding affinity or warhead chemistry [1]. The unreactive analog 21 [1] provides a ready-made control for validating covalent mechanism-of-action in cell-based assays.

Kinase Selectivity Benchmarking

The thermal shift assay data (97 kinases tested) [1] positions S6K2-IN-1 as a benchmark compound for assessing selectivity in S6K2 inhibitor discovery programs. It can serve as a reference standard in selectivity panels for new S6K2 inhibitors.

Low-Noise Target Engagement Assays

With >10-fold lower GSH reactivity than Afatinib [1], S6K2-IN-1 minimizes non-specific covalent labeling, making it suitable for target engagement assays (e.g., cellular thermal shift assay or click chemistry-based pull-down) where background noise from off-target binding must be minimized.

Application
Selection Property
Validation Focus
S6K2 pathway studies in cancer cell models
Isoform-selective S6K2 inhibition
S6K1 co-expression models, kinome profile review
Covalent inhibitor development studies
Warhead-dependent activity
Unreactive analog control experiments
Kinase selectivity benchmarking
Reported kinome-wide selectivity
Thermal shift panel screening
Target engagement assays with reduced background
Low intrinsic GSH reactivity
GSH reactivity half-life comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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